molecular formula C9H19N B13471972 4-(Aminomethyl)-6-methylhept-1-ene

4-(Aminomethyl)-6-methylhept-1-ene

Cat. No.: B13471972
M. Wt: 141.25 g/mol
InChI Key: BPCCVNJHNPRWNZ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6-methylhept-1-ene is an organic compound with a unique structure that includes an aminomethyl group attached to a heptene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-6-methylhept-1-ene can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with suitable alkyl halides under basic conditions . Another method includes the reduction of nitriles or amides to obtain the desired amine . These reactions typically require catalysts and specific reaction conditions to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation processes using ammonia or primary amines. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6-methylhept-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or hydrocarbons.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions may involve halides or other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-(Aminomethyl)-6-methylhept-1-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-methylhept-1-ene involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and interact with various enzymes or receptors, influencing biological processes . The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-6-methylhept-1-ene is unique due to its specific structure, which allows for diverse chemical reactivity and potential applications across various fields. Its aminomethyl group provides a versatile site for chemical modifications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

2-(2-methylpropyl)pent-4-en-1-amine

InChI

InChI=1S/C9H19N/c1-4-5-9(7-10)6-8(2)3/h4,8-9H,1,5-7,10H2,2-3H3

InChI Key

BPCCVNJHNPRWNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC=C)CN

Origin of Product

United States

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